molecular formula C8H12Br4 B14152378 1,3,5,7-Tetrabromocyclooctane CAS No. 31454-48-5

1,3,5,7-Tetrabromocyclooctane

Cat. No.: B14152378
CAS No.: 31454-48-5
M. Wt: 427.80 g/mol
InChI Key: RTLBBTQCDMYRRE-UHFFFAOYSA-N
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Description

Overview of Cyclooctane (B165968) Derivatives in Organic Chemistry

Cyclooctane (C₈H₁₆) is a saturated eight-membered ring hydrocarbon that serves as a fundamental structure in the study of medium-sized cycloalkanes. Current time information in Bangalore, IN. Unlike the well-defined, low-strain chair conformation of cyclohexane (B81311), cyclooctane is recognized as the most conformationally complex cycloalkane, with numerous conformers of comparable energy. Current time information in Bangalore, IN.libretexts.org The most stable form is generally considered the boat-chair conformation, with the crown conformation being slightly less stable. Current time information in Bangalore, IN. This conformational flexibility makes cyclooctane derivatives intriguing subjects for stereochemical and structural analysis. dspmuranchi.ac.inmaricopa.edu

The synthesis of cyclooctane derivatives often begins with the nickel-catalyzed dimerization of butadiene, which yields 1,5-cyclooctadiene (B75094) (COD), a versatile precursor. Current time information in Bangalore, IN. Hydrogenation of COD produces cyclooctane, while other functionalizations open pathways to a wide range of derivatives. Current time information in Bangalore, IN. These derivatives are valuable as intermediates in organic synthesis for creating complex molecular architectures, including those found in pharmacologically significant compounds and natural products. chemnet.combeilstein-journals.org

Context of Halogenated Cyclooctanes as Subjects of Scientific Inquiry

The introduction of halogen atoms onto a cycloalkane framework significantly alters its physical and chemical properties. Halogenated cycloalkanes are a broad class of compounds that have garnered scientific interest for both industrial applications and fundamental chemical research. epa.govelsevier.com Their utility can be seen in their application as flame retardants, pesticides, and intermediates in synthesis. epa.govresearchgate.net For example, an isomer of the title compound, 1,2,5,6-tetrabromocyclooctane (B184711) (TBCO), has been investigated as a commercial brominated flame retardant. researchgate.netresearchgate.netepa.gov

From a research perspective, halogenated cycloalkanes are model systems for studying the influence of bulky, electronegative substituents on conformational preferences and reaction mechanisms. researchgate.net The presence of multiple halogen atoms can lead to complex stereoisomerism and introduces the potential for reactions such as dehydrohalogenation and various substitution pathways. libretexts.orgscribd.com The stability and reactivity of these compounds are subjects of ongoing theoretical and experimental investigation. epa.gov

Positioning of 1,3,5,7-Tetrabromocyclooctane within Structural and Reactivity Paradigms

This compound, identified by the CAS number 31454-48-5, is a specific, highly symmetrical isomer within the family of tetrabrominated cyclooctanes. chemnet.comguidechem.com Unlike its more commercially recognized isomers, this compound is not as extensively documented in scientific literature, with much of its property data being derived from computational predictions rather than extensive experimental validation. chemnet.comcpsc.gov

Predicted Physicochemical Properties

PropertyValueSource
Molecular Formula C₈H₁₂Br₄ chemnet.comguidechem.com
Molecular Weight 427.797 g/mol chemnet.comguidechem.com
Density 2.145 g/cm³ chemnet.com
Boiling Point 371.4°C at 760 mmHg chemnet.com
Flash Point 173.5°C chemnet.com
Refractive Index 1.598 chemnet.com

Note: The data in this table is based on predicted values from chemical databases and may not reflect experimentally verified measurements.

From a structural standpoint, the 1,3,5,7-substitution pattern is of significant theoretical interest. To minimize the immense steric strain that would arise from a planar conformation, the cyclooctane ring must adopt a puckered shape. libretexts.orgmaricopa.edu In the case of this compound, the four bulky bromine atoms would exert a profound influence on the ring's preferred conformation. It is hypothesized that the molecule would adopt a conformation, such as a distorted crown or boat-chair, that allows the bromine substituents to occupy pseudo-equatorial positions. This arrangement would minimize destabilizing transannular and 1,3-diaxial interactions, which are significant steric repulsions across the ring or between substituents on the same side of the ring. uobabylon.edu.iqslideshare.net

The reactivity paradigm for this compound can be inferred from the general behavior of polyhalogenated alkanes. libretexts.org The carbon-bromine bonds are expected to be the primary sites of reactivity. The compound would likely be susceptible to elimination reactions (loss of HBr) when treated with a base, potentially leading to the formation of unsaturated cyclooctene (B146475) derivatives. Furthermore, like other saturated hydrocarbons, it could undergo free-radical halogenation, although the existing bromine atoms would deactivate the ring towards further substitution. Current time information in Bangalore, IN. The specific stereochemical and regiochemical outcomes of such reactions would be dictated by the molecule's dominant conformation. However, without dedicated experimental studies, the precise chemical behavior of this compound remains a subject for future academic inquiry.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

31454-48-5

Molecular Formula

C8H12Br4

Molecular Weight

427.80 g/mol

IUPAC Name

1,3,5,7-tetrabromocyclooctane

InChI

InChI=1S/C8H12Br4/c9-5-1-6(10)3-8(12)4-7(11)2-5/h5-8H,1-4H2

InChI Key

RTLBBTQCDMYRRE-UHFFFAOYSA-N

Canonical SMILES

C1C(CC(CC(CC1Br)Br)Br)Br

Origin of Product

United States

Ii. Synthetic Methodologies for Tetrabromocyclooctanes

Regioselective and Stereoselective Bromination Strategies for Cyclooctane (B165968) Skeletons

Regioselectivity in the bromination of cyclooctane is challenging due to the molecule's flexibility and the multiple possible substitution sites. Stereoselectivity is also a critical consideration, as the spatial arrangement of the bromine atoms significantly influences the properties of the resulting isomer.

The direct bromination of cyclooctane often leads to a mixture of products, including mono-, di-, and polybrominated isomers. nih.gov Achieving regioselectivity for the 1,3,5,7-substitution pattern typically requires a multi-step approach or the use of specific catalysts and reaction conditions that favor this arrangement. For instance, the use of N-bromosuccinimide (NBS) in the presence of a radical initiator can promote allylic bromination in unsaturated cyclooctane precursors, offering a degree of regiocontrol. orgsyn.org

Stereoselectivity is often dictated by the reaction mechanism. For example, the addition of bromine (Br₂) to a double bond in a cyclooctene (B146475) precursor typically proceeds via an anti-addition mechanism, leading to a trans-dibromide. masterorganicchemistry.commasterorganicchemistry.com The conformation of the cyclooctane ring, which can exist in several arrangements such as the boat-chair and crown conformations, also plays a significant role in determining the stereochemical outcome of the bromination reaction. lumenlearning.comiupac.org

Development of Targeted Synthesis Routes for Specific Tetrabromocyclooctane Isomers

The synthesis of a specific isomer like 1,3,5,7-tetrabromocyclooctane requires carefully designed synthetic pathways.

Direct halogenation of cyclooctane with elemental bromine is generally a non-selective process, yielding a complex mixture of brominated products. nih.gov However, researchers have explored various reagents and conditions to improve selectivity. For instance, the combination of sodium bromide (NaBr) and concentrated sulfuric acid (H₂SO₄) has been reported as an efficient system for the regioselective monobromination of alkanes and cycloalkanes, which could potentially be adapted for controlled polybromination. christuniversity.in Another approach involves the use of carbon tetrabromide (CBr₄) initiated by light-emitting diode (LED) irradiation, which has shown promise in the monobromination of cyclooctane without significant formation of dibromides. nih.gov Further development of such methods might lead to more controlled tetrabromination.

A more controlled method for synthesizing this compound involves the use of a pre-functionalized cyclooctane derivative. This strategy allows for the sequential introduction of bromine atoms at specific positions.

One potential precursor is cyclooctatetraene (B1213319). Partial reduction of cyclooctatetraene can yield 1,3,5-cyclooctatriene. orgsyn.org Subsequent allylic bromination of this triene using a reagent like N-bromosuccinimide (NBS) could introduce bromine atoms at the 7-position. Further controlled bromination steps could then lead to the desired 1,3,5,7-tetrabromo isomer.

Another strategy could start from 1,5-cyclooctadiene (B75094). Allylic bromination of 1,5-cyclooctadiene with NBS is known to produce a mixture of 3-bromo-1,5-cyclooctadiene (B13835723) and 6-bromo-1,4-cyclooctadiene. orgsyn.org Separation of these isomers followed by further functionalization and bromination could provide a route to specific tetrabromocyclooctane isomers.

The synthesis of all-cis-1,3,5,7-tetrabromocyclooctane has been achieved through a multi-step process starting from cyclooctane. The key steps involve the formation of a polyfluorinated cyclohexane (B81311) intermediate which is then converted to the target molecule. rsc.orgnih.govresearchgate.net

Optimization of Reaction Conditions for Yield and Selectivity

Optimizing reaction conditions is crucial for maximizing the yield of the desired tetrabromocyclooctane isomer and minimizing the formation of byproducts. Key parameters that are often adjusted include:

Brominating Agent: The choice of brominating agent can significantly impact the reaction's outcome. Common agents include elemental bromine (Br₂), N-bromosuccinimide (NBS), and various bromine-containing compounds. nih.govchristuniversity.incecri.res.in

Solvent: The polarity and nature of the solvent can influence the reaction rate and selectivity. Solvents like carbon tetrachloride (CCl₄) and dichloromethane (B109758) (CH₂Cl₂) are often used for bromination reactions. masterorganicchemistry.commdpi.com

Temperature: Reaction temperature can affect the rate of reaction and the distribution of products. Lower temperatures are often employed to enhance selectivity. psu.edu

Catalyst: The use of catalysts, such as Lewis acids (e.g., FeBr₃, AlCl₃) or radical initiators (e.g., AIBN, benzoyl peroxide), can direct the bromination to specific positions on the cyclooctane ring. nih.govyoutube.com

Reaction Time: The duration of the reaction is another critical factor that needs to be controlled to achieve the desired level of bromination without over-bromination or decomposition of the product.

Parameter Effect on Bromination Example Conditions Reference(s)
Brominating Agent Influences reactivity and selectivity.Br₂, NBS, CBr₄, NaBr/H₂SO₄ nih.govmasterorganicchemistry.comchristuniversity.in
Solvent Affects reaction rate and product distribution.CCl₄, CH₂Cl₂, Cyclohexane masterorganicchemistry.commdpi.com
Temperature Controls reaction rate and can influence selectivity.0 °C to reflux psu.edu
Catalyst Directs the position of bromination.FeBr₃, AlCl₃, Radical Initiators nih.govyoutube.com
Reaction Time Determines the extent of bromination.Varies from minutes to hours christuniversity.in

Isolation and Purification Techniques for Brominated Cyclooctanes

After the synthesis, the desired tetrabromocyclooctane isomer must be isolated from the reaction mixture, which may contain unreacted starting materials, other brominated isomers, and byproducts. Common techniques for isolation and purification include:

Chromatography: Column chromatography is a widely used method for separating compounds based on their different affinities for the stationary phase and the mobile phase. For brominated cyclooctanes, silica (B1680970) gel is a common stationary phase. psu.edu High-performance liquid chromatography (HPLC) can also be employed for more challenging separations and for analyzing the purity of the final product. researchgate.netnih.gov

Crystallization: If the desired isomer is a solid, recrystallization from a suitable solvent can be an effective purification method. This technique relies on the difference in solubility between the product and impurities at different temperatures.

Distillation: For volatile brominated compounds, distillation under reduced pressure can be used for purification. However, this method may not be suitable for thermally labile compounds like some tetrabromocyclooctanes. nih.gov

Extraction: Liquid-liquid extraction is often used as an initial purification step to separate the organic products from inorganic salts and other water-soluble impurities. acs.org

The thermal lability of some brominated cycloaliphatic compounds, including tetrabromocyclooctanes, presents a challenge during purification, as they can undergo isomerization at elevated temperatures. researchgate.netnih.gov Therefore, purification methods that operate at or below room temperature are often preferred.

Technique Principle Application for Brominated Cyclooctanes Reference(s)
Column Chromatography Separation based on differential adsorption.Separation of isomers and purification of the final product. psu.edu
High-Performance Liquid Chromatography (HPLC) High-resolution separation.Analysis of isomer purity and preparative separation. researchgate.netnih.gov
Crystallization Purification based on solubility differences.Isolation of solid isomers. acs.org
Extraction Separation based on differential solubility in immiscible liquids.Initial work-up to remove inorganic impurities. acs.org

Iii. Molecular Structure, Stereochemistry, and Conformational Analysis

Elucidation of Three-Dimensional Molecular Structure

The precise three-dimensional arrangement of atoms in 1,3,5,7-tetrabromocyclooctane in the solid state would be definitively determined by X-ray crystallography.

X-ray Crystallographic Determination of Solid-State Architecture

Hypothetical Crystallographic Data for an Isomer of this compound:

Parameter Expected Value Range Significance
C-C Bond Length 1.50 - 1.55 Å Indicates single bond character within the cyclooctane (B165968) ring.
C-Br Bond Length 1.95 - 2.05 Å Typical length for a carbon-bromine single bond.
C-C-C Bond Angle 112° - 118° Reflects the strain and conformation of the eight-membered ring.

Analysis of Crystal Packing and Intermolecular Halogen Interactions

The arrangement of molecules in the crystal lattice, known as crystal packing, is governed by intermolecular forces. In the case of this compound, halogen bonding would likely play a significant role. This is a non-covalent interaction where a halogen atom acts as an electrophilic species and interacts with a nucleophilic site on an adjacent molecule. These interactions, along with van der Waals forces, would influence the density and stability of the crystalline solid. The analysis of the crystal structure of stereoisomers of 1,3,5,7-tetrahydroxy-1,3,5,7-tetraisopropylcyclotetrasiloxane, for instance, revealed unique packing structures due to intermolecular hydrogen bonding. nih.gov A similar detailed analysis of this compound would map out these intermolecular contacts.

Detailed Stereochemical Characterization of Tetrabromocyclooctane Isomers

The presence of four chiral centers at positions 1, 3, 5, and 7 gives rise to a number of possible stereoisomers.

Identification and Separation of Diastereomeric Forms

This compound can exist as multiple diastereomers, which are stereoisomers that are not mirror images of each other. These diastereomers would have different physical properties, allowing for their separation using techniques like column chromatography or fractional crystallization. For example, the diastereomers of 1,2,5,6-tetrabromocyclooctane (B184711), designated α-TBCO and β-TBCO, have been successfully separated and characterized. nih.govresearchgate.net The identification of each diastereomer of this compound would be confirmed using spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy.

Resolution and Characterization of Enantiomeric Pairs

Some diastereomers of this compound would be chiral and exist as a pair of enantiomers (non-superimposable mirror images). For instance, research on 1,2,5,6-tetrabromocyclooctane identified that the β-isomer is a racemic mixture of enantiomers. nih.govresearchgate.net The resolution of these enantiomeric pairs would require chiral chromatography or the use of a chiral resolving agent to form diastereomeric salts that could then be separated. The characterization of the individual enantiomers would be carried out using polarimetry to measure their specific optical rotation.

Potential Stereoisomers of this compound:

Isomer Type Description Chirality
Diastereomer 1 e.g., all-cis configuration Achiral (meso) or Chiral
Diastereomer 2 e.g., cis,cis,cis,trans configuration Chiral
Diastereomer 3 e.g., cis,cis,trans,trans configuration Chiral
Diastereomer 4 e.g., cis,trans,cis,trans configuration Achiral (meso) or Chiral

Mechanisms and Kinetics of Isomer Interconversion

The flexible cyclooctane ring can undergo conformational changes, and under certain conditions, this can lead to the interconversion of stereoisomers. Studies on other brominated cycloalkanes have shown that they can be thermally labile, with isomers easily interconverting at elevated temperatures. nih.govresearchgate.netresearchgate.net The mechanism for such interconversion in this compound would likely involve a ring-flipping process that passes through a higher-energy transition state conformation. The kinetics of this interconversion could be studied by monitoring the change in the relative concentrations of the isomers over time at a specific temperature, allowing for the determination of the activation energy of the process. For 1,2,5,6-tetrabromocyclooctane, a thermal equilibrium mixture consists of approximately 15% of the α-isomer and 85% of the β-isomer. nih.govresearchgate.net

Conformational Landscape of the Cyclooctane Ring System

The cyclooctane ring is highly flexible and its conformational analysis is intricate due to the existence of multiple low-energy forms. Strain energy minimization calculations and experimental data have shown that no single conformation is overwhelmingly favored for the parent cyclooctane, and a mixture of several forms often exists at room temperature. The relative energies of these conformers are sensitive to the substitution pattern on the ring.

For the parent cyclooctane, a variety of conformations have been identified and studied. The most stable of these is generally accepted to be the boat-chair (BC) conformation. researchgate.net Other important conformations include the crown (Cr) , twist-chair (TC) , boat-boat (BB) , and twist-boat (TB) . The boat-chair form is considered the global minimum on the potential energy surface for cyclooctane itself. researchgate.netresearchgate.net

While specific experimental data for this compound are not extensively documented in publicly available literature, the conformational preferences can be inferred from studies of other 1,3,5,7-substituted cyclooctane derivatives. In these symmetrically substituted rings, the boat-chair and crown families of conformations are of primary importance. For example, studies on 1,3,5,7-tetraoxacyclooctane show it exists as a dynamic equilibrium between boat-chair and crown conformers in solution. exlibrisgroup.com

The 1,3,5,7-substitution pattern in this compound involves placing four bulky bromine atoms on alternating carbon atoms. This substitution can significantly alter the relative stability of the standard cyclooctane conformations due to steric interactions (1,3-diaxial-like repulsions) and electrostatic interactions between the C-Br dipoles. sapub.org In a boat-chair conformation, the substituents can occupy various non-equivalent axial and equatorial positions, leading to multiple possible diastereomeric arrangements with different energies. Similarly, in the crown conformation, the bromine atoms would point in different directions, influencing its stability relative to the boat-chair form. For some substituted cyclooctanes, particularly those with heteroatoms, the crown conformation can become the most stable. asianpubs.org

Table 1: Relative Energies of Principal Cyclooctane Conformations (Illustrative Data for Parent Cyclooctane)
ConformationSymmetryRelative Energy (kcal/mol)
Boat-ChairCs0.0
CrownD4d~1.6
Twist-Boat-ChairC2~0.8
Boat-BoatC2v~2.3
Twist-Chair-ChairD2~1.2

Computational chemistry provides powerful tools for exploring the complex potential energy surfaces of flexible molecules like this compound. Methods such as ab initio calculations, Density Functional Theory (DFT), and molecular mechanics are employed to predict the geometries and relative energies of different conformers. asianpubs.orguni-giessen.de These calculations can map the entire conformational space, identify stable low-energy conformers, and determine the energy barriers for interconversion between them.

For instance, in a study on 3,5,7-tri(4-chlorophenyl)-1,3,5,7-oxatriazocane, a related 1,3,5,7-substituted eight-membered ring, ab initio calculations at the HF/3-21+g(d,p) level were used to determine the stability of possible conformers. asianpubs.org The results showed that the crown family conformer was the most stable, followed by the saddle and boat-chair forms, illustrating how substitution patterns can shift the energetic ordering from that of the parent cycloalkane. asianpubs.org Similar computational approaches would be essential to definitively establish the preferred conformations of this compound, accounting for the significant steric bulk and electronic effects of the four bromine atoms.

Table 2: Example of Computational Results for a 1,3,5,7-Substituted Heterocyclic Cyclooctane Analog
ConformerComputational MethodRelative Energy (kcal/mol)
Boat-ChairHF/3-21+g(d,p)0
SaddleHF/3-21+g(d,p)-5.82
CrownHF/3-21+g(d,p)-7.21
Data for 3,5,7-tri(4-chlorophenyl)-1,3,5,7-oxatriazocane, illustrating the output of computational studies. asianpubs.org

The conformational preferences of cyclooctane derivatives are investigated experimentally using several spectroscopic and diffraction techniques.

Solid State Analysis: Single-crystal X-ray diffraction is the definitive method for determining the molecular structure and conformation of a compound in the solid state. libretexts.org This technique provides precise atomic coordinates, from which bond lengths, bond angles, and torsional angles defining the ring's pucker can be determined. For example, X-ray analysis has been used to elucidate the solid-state structures of the diastereomers of 1,2,5,6-tetrabromocyclooctane (TBCO), a related brominated flame retardant, confirming their specific stereochemistry and ring conformations in the crystal lattice. researchgate.net A similar analysis of this compound would be required to unambiguously establish its solid-state conformation.

Solution State Analysis: In solution, where molecules are conformationally mobile, Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool. uba.ar

1H and 13C NMR Spectroscopy: At low temperatures, the interconversion between different conformers may become slow on the NMR timescale, allowing for the observation of distinct signals for each populated conformation. The chemical shifts (δ) and spin-spin coupling constants (J) are sensitive to the local geometry, providing crucial information about the ring's shape and the axial/equatorial orientation of substituents. libretexts.org

Dynamic NMR (DNMR): By studying the changes in the NMR spectrum as a function of temperature, it is possible to study the kinetics of conformational interconversion. As the temperature is raised, the signals for different conformers broaden and eventually coalesce into a single time-averaged spectrum. The temperature of coalescence can be used to calculate the free energy barrier (ΔG‡) for the conformational exchange process. exlibrisgroup.com For example, a detailed DNMR study of 1,3,5,7-tetraoxacyclooctane allowed for the determination of the interconversion rates and equilibrium constants between its boat-chair and crown forms in various solvents. exlibrisgroup.com

Table 3: Illustrative Data from Experimental Conformational Analysis
Experimental TechniqueType of Data ObtainedInformation Yielded
X-Ray CrystallographyAtomic Coordinates, Torsion AnglesPrecise solid-state conformation, bond lengths/angles
Low-Temperature 1H/13C NMRChemical Shifts (δ), Coupling Constants (J)Identification of individual conformers in solution, substituent orientation
Dynamic NMR (DNMR)Coalescence Temperature (Tc)Energy barrier (ΔG) for conformational interconversion

Iv. Advanced Spectroscopic and Chromatographic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy serves as a primary tool for the structural assignment of 1,3,5,7-tetrabromocyclooctane. The high symmetry of the molecule, particularly in its most stable conformation (likely a boat-chair or crown), significantly influences its NMR spectra.

The ¹H NMR spectrum of this compound is predicted to be relatively simple due to the molecular symmetry. In a highly symmetrical conformation, the four methine protons (CH-Br) would be chemically equivalent, as would the eight methylene (B1212753) protons (CH₂).

The methine protons, being directly attached to electronegative bromine atoms, are expected to appear downfield. Their chemical shift would be significantly influenced by the stereochemistry of the bromine atoms (i.e., whether they are in axial or equatorial positions in the dominant ring conformation). These protons would exhibit spin-spin coupling with the adjacent methylene protons. The resulting multiplicity would likely be a multiplet, potentially a triplet of triplets depending on the coupling constants, arising from coupling to the two adjacent non-equivalent methylene protons.

The methylene protons are expected to resonate upfield compared to the methine protons. Due to the chiral centers at the C-Br positions, the two protons of each methylene group are diastereotopic and thus chemically non-equivalent. This non-equivalence would result in two separate signals, each integrating to four protons. These signals would likely appear as complex multiplets due to geminal coupling to each other and vicinal coupling to the adjacent methine proton.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Proton TypePredicted Chemical Shift (δ, ppm)Predicted MultiplicityCoupling Constants (J, Hz)
Methine (CH-Br)4.0 - 4.5Multiplet (m)J_vicinal
Methylene (CH₂)2.0 - 2.8Multiplet (m)J_geminal, J_vicinal

Note: The predicted values are based on general principles and data for similar brominated cyclic alkanes. Actual values may vary based on solvent and specific conformation.

The proton-decoupled ¹³C NMR spectrum is also expected to reflect the symmetry of the this compound molecule. In a highly symmetrical conformation, only two distinct signals would be anticipated.

The carbon atoms bonded to bromine (C-Br) would appear as a single resonance. The significant electronegativity of bromine causes a downfield shift for these carbons. libretexts.orgjfda-online.com The second signal would correspond to the four equivalent methylene carbons (CH₂). These would resonate at a more upfield position. libretexts.orgjfda-online.com

Further structural information can be obtained from proton-coupled ¹³C NMR or through techniques like Distortionless Enhancement by Polarization Transfer (DEPT). A DEPT-135 experiment would show the CH-Br signal as a positive peak and the CH₂ signals as negative peaks, confirming the assignments.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Carbon TypePredicted Chemical Shift (δ, ppm)
Methine (CH-Br)50 - 60
Methylene (CH₂)30 - 40

Note: These are estimated chemical shift ranges. The exact positions are dependent on the solvent and the specific stereoisomer.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a critical technique for determining the molecular weight and obtaining structural information through fragmentation analysis. The presence of four bromine atoms in this compound results in a highly characteristic isotopic pattern for the molecular ion due to the nearly equal natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. This pattern is a definitive indicator of a tetrabrominated compound.

The primary fragmentation pathway for brominated alkanes is typically the loss of a bromine radical (Br•) or hydrogen bromide (HBr). Therefore, the mass spectrum would be expected to show significant peaks corresponding to [M-Br]⁺ and [M-HBr]⁺•. Subsequent fragmentation could involve the loss of additional Br or HBr moieties, as well as cleavage of the cyclooctane (B165968) ring.

GC/MS is a standard method for the analysis of volatile and semi-volatile halogenated organic compounds. researchgate.net For this compound, GC would separate the compound from any volatile impurities or degradation products. The mass spectrometer would then provide mass spectra for identification. However, similar to other brominated cycloaliphatic compounds like 1,2,5,6-tetrabromocyclooctane (B184711) (TBCO), thermal lability can be a challenge. researchgate.net High temperatures in the GC injector port can potentially cause degradation or isomerization, which must be considered when developing and interpreting results. researchgate.net Careful optimization of the injector temperature and the use of shorter GC columns can minimize on-column thermal degradation. researchgate.net

Table 3: Expected GC/MS Data for this compound

ParameterExpected Observation
Molecular Ion (M⁺•)Characteristic isotopic cluster for C₈H₁₂Br₄
Key Fragment Ions (m/z)[M-Br]⁺, [M-HBr]⁺•, [M-2Br]⁺•, fragments from ring cleavage
Retention TimeDependent on column and temperature program

LC/MS is particularly useful for the analysis of thermally labile compounds and for the separation of non-volatile isomers. nih.gov Different stereoisomers of this compound, if present, could potentially be separated using reversed-phase or normal-phase liquid chromatography. The choice of column and mobile phase would be critical for achieving resolution. For instance, studies on the isomers of 1,2,5,6-tetrabromocyclooctane have utilized C18 columns with mobile phases consisting of methanol, acetonitrile, and water. researchgate.netresearchgate.net

LC coupled with tandem mass spectrometry (LC/MS/MS) would provide enhanced selectivity and sensitivity for detection in complex matrices. nih.govmdpi.com A selective detection method could involve monitoring the mass spectrometric transition of a precursor ion to a characteristic product ion, such as the bromide ion (Br⁻). nih.gov

The choice of ionization technique is crucial for the successful mass spectrometric analysis of brominated compounds.

Electron Ionization (EI) : Commonly used in GC/MS, EI is a hard ionization technique that provides detailed fragmentation patterns useful for structural elucidation. However, it can sometimes lead to the absence of a molecular ion for labile compounds.

Chemical Ionization (CI) : This is a softer ionization technique that typically results in a more abundant protonated molecule or adduct ion, which helps in confirming the molecular weight. Negative chemical ionization (NCI) is particularly sensitive for electronegative compounds like brominated molecules.

Electrospray Ionization (ESI) : Often used in LC/MS, ESI is a very soft ionization technique. However, for nonpolar compounds like this compound, achieving efficient ionization can be challenging. Studies on similar compounds have shown weak intensity of molecular ions with ESI. researchgate.net

Atmospheric Pressure Chemical Ionization (APCI) : Also used with LC/MS, APCI is suitable for a wider range of compounds than ESI, including less polar molecules. It has been successfully applied to the analysis of various brominated flame retardants. kau.edu.sa For many brominated compounds, APCI in negative ion mode can yield ions such as [M-Br+O]⁻, with the subsequent fragmentation to bromide ions (⁷⁹Br⁻ and ⁸¹Br⁻) being a highly specific transition for detection. kau.edu.sa

V. Chemical Reactivity, Reaction Mechanisms, and Kinetics

Fundamental Organic Reactions of Brominated Cyclooctanes

Brominated cycloalkanes, including isomers of tetrabromocyclooctane, are expected to undergo two primary types of reactions: nucleophilic substitution and elimination. numberanalytics.com The competition between these pathways is influenced by factors such as the nature of the nucleophile/base, the solvent, and the temperature. masterorganicchemistry.com

Nucleophilic substitution reactions involve the replacement of a bromine atom by a nucleophile. masterorganicchemistry.com In the context of a secondary alkyl bromide like each C-Br unit in tetrabromocyclooctane, both SN1 and SN2 mechanisms are theoretically possible. pressbooks.pubmasterorganicchemistry.com

The SN2 (Substitution, Nucleophilic, Bimolecular) mechanism is a single-step process where the nucleophile attacks the electrophilic carbon atom at the same time as the bromide leaving group departs. libretexts.org This reaction proceeds with an inversion of stereochemistry at the carbon center. masterorganicchemistry.com For an SN2 reaction to occur efficiently, the nucleophile must have unhindered access to the backside of the C-Br bond. The rate of an SN2 reaction is dependent on the concentrations of both the substrate (tetrabromocyclooctane) and the nucleophile. pressbooks.pubmasterorganicchemistry.com

A likely microbial transformation mechanism for the related compound β-1,2,5,6-tetrabromocyclooctane (β-TBCO) is proposed to be SN2-nucleophilic substitution. nih.gov This suggests that under certain biological conditions, isomers of tetrabromocyclooctane are susceptible to this reaction pathway.

Elimination reactions in brominated cycloalkanes lead to the formation of a double bond (an alkene) through the removal of a hydrogen atom and a bromine atom from adjacent carbon atoms. numberanalytics.commasterorganicchemistry.com

The E2 (Elimination, Bimolecular) mechanism is a concerted, one-step reaction where a base removes a proton from a carbon adjacent to the one bearing the bromine, while the C-Br bond breaks simultaneously, forming a π-bond. libretexts.orgunizin.org A key requirement for the E2 mechanism is an anti-periplanar arrangement of the hydrogen and the leaving group (bromine). libretexts.orglibguides.com In a cyclooctane (B165968) ring, this would necessitate a specific conformation where the targeted H and Br atoms are in a diaxial-like orientation. The rate of an E2 reaction is dependent on the concentrations of both the substrate and the base. libretexts.org

Studies on the anaerobic biotransformation of β-TBCO suggest that β-elimination (E2) is a plausible microbial transformation mechanism. nih.govresearchgate.net This pathway results in the removal of two bromine atoms (dibromo-elimination) to form a more unsaturated product. nih.govresearchgate.net

Reaction TypeMechanismKey FeaturesRate Dependence
Nucleophilic SubstitutionSN2Single step, inversion of stereochemistry, backside attack.[Substrate][Nucleophile]
EliminationE2Single step, requires anti-periplanar geometry, forms a C=C bond.[Substrate][Base]

Mechanistic Investigations of Degradation Processes

The environmental fate of brominated compounds is of significant interest. Degradation can occur through abiotic processes like photolysis or through biotic transformations mediated by microorganisms.

Photolytic degradation involves the breakdown of a chemical compound by light energy. pharmaguideline.com For many organobromine compounds, the primary photolytic process is debromination , which is the cleavage of the carbon-bromine bond. This process can be initiated by the absorption of UV radiation, leading the molecule to an excited state which then decomposes. mdpi.com

The mechanism often involves the homolytic cleavage of the C-Br bond to generate a carbon-centered radical and a bromine radical. ucr.edu These reactive species can then participate in a variety of subsequent reactions, including abstracting hydrogen from the solvent or other molecules, or reacting with oxygen. For 1,3,5,7-Tetrabromocyclooctane, stepwise photodebromination would be expected, leading to the formation of tri-, di-, and monobrominated cyclooctanes, and ultimately cyclooctane. The specific products and their distribution would depend on the reaction conditions, such as the wavelength of light and the solvent used. mdpi.com

Microbial transformation is a key pathway for the breakdown of brominated flame retardants in the environment. researchgate.net Anaerobic biotransformation of the commercial flame retardant β-1,2,5,6-tetrabromocyclooctane (β-TBCO) by Dehalococcoides mccartyi strain CG1 has been investigated. nih.govresearchgate.net

The study revealed that β-TBCO undergoes dibromo-elimination, which is consistent with an E2 mechanism. nih.govresearchgate.net This is followed by epoxidation to yield 4,5-dibromo-9-oxabicyclo[6.1.0]nonane. nih.govresearchgate.net Isotope fractionation studies confirmed that the breaking of the C-Br bond is the rate-limiting step in this biotransformation. nih.govresearchgate.net The proposed mechanisms for the transformation of β-TBCO were β-elimination (E2) and SN2-nucleophilic substitution. nih.gov These findings provide a valuable model for the potential biotic degradation pathways of other tetrabromocyclooctane isomers like this compound under similar anaerobic conditions.

Kinetic Studies of Reaction Processes

Kinetic studies provide quantitative data on the rates of chemical reactions. While no specific kinetic data for this compound has been found, data from related compounds can offer insight.

For the anaerobic biotransformation of β-TBCO by D. mccartyi CG1, the observed pseudo-first-order rate constant (k_obs) was determined. nih.govresearchgate.net This value quantifies the speed at which the compound is transformed under the specific experimental conditions.

CompoundTransformation ProcessMicroorganismRate Constant (k_obs) (h⁻¹)
β-1,2,5,6-Tetrabromocyclooctane (β-TBCO)Anaerobic BiotransformationDehalococcoides mccartyi strain CG10.0218 ± 0.0015

Table based on data from a study on a related isomer. nih.govresearchgate.net

The kinetics of fundamental SN2 and E2 reactions are second-order, meaning the rate is proportional to the concentration of both the substrate and the nucleophile/base. libretexts.org Factors that affect these reaction rates include the strength of the nucleophile/base, the solvent polarity, temperature, and the steric hindrance around the reaction center. For a polybrominated compound like this compound, the rate of subsequent reactions may differ from the initial one as the electronic and steric environment of the molecule changes with each substitution or elimination step.

Determination of Reaction Rates and Rate Laws

The determination of reaction rates and the corresponding rate laws for a compound like this compound would involve monitoring the change in concentration of the reactant or a product over time. libretexts.orglibretexts.org This is typically achieved through techniques such as spectroscopy (UV-Vis, NMR), chromatography (GC, HPLC), or by monitoring the change in an electrochemical property of the solution. williams.edu

A rate law is a mathematical expression that describes the relationship between the reaction rate and the concentrations of the reactants. libretexts.orgfiveable.mekhanacademy.org For a hypothetical reaction of this compound with a nucleophile (Nu⁻), the rate law would take the general form:

Rate = k [this compound]ⁿ [Nu⁻]ᵐ

where:

k is the rate constant.

[this compound] and [Nu⁻] are the molar concentrations of the reactants.

n and m are the reaction orders with respect to each reactant and must be determined experimentally. khanacademy.org

To determine the reaction orders (n and m), the method of initial rates is commonly employed. fiveable.me This involves running a series of experiments where the initial concentration of one reactant is varied while the other is kept constant, and the initial reaction rate is measured for each experiment.

Hypothetical Experimental Data for Determining the Rate Law of a Reaction of this compound

ExperimentInitial [this compound] (M)Initial [Nu⁻] (M)Initial Rate (M/s)
10.100.101.5 x 10⁻⁵
20.200.103.0 x 10⁻⁵
30.100.206.0 x 10⁻⁵

From this hypothetical data, one could deduce the rate law. Comparing experiments 1 and 2, doubling the concentration of this compound while keeping the nucleophile concentration constant doubles the rate, indicating the reaction is first order with respect to this compound (n=1). Comparing experiments 1 and 3, doubling the nucleophile concentration while keeping the this compound concentration constant quadruples the rate, indicating the reaction is second order with respect to the nucleophile (m=2). Therefore, the hypothetical rate law would be: Rate = k [this compound]¹ [Nu⁻]².

It is crucial to emphasize that this is a generalized example, and the actual rate law for any reaction of this compound would need to be determined through empirical investigation.

Application of Kinetic Isotope Effects to Elucidate Rate-Limiting Steps

The kinetic isotope effect (KIE) is a powerful tool used to determine the mechanism of a reaction by identifying the rate-determining step. princeton.edulibretexts.org It involves replacing an atom at a specific position in a reactant molecule with one of its heavier isotopes (e.g., replacing hydrogen (¹H) with deuterium (B1214612) (²H)) and measuring the effect on the reaction rate. libretexts.org

If the bond to the isotopically labeled atom is broken or formed in the rate-determining step, a primary kinetic isotope effect is typically observed, where the rate of the reaction is slower for the molecule with the heavier isotope. libretexts.org This is because the heavier isotope forms a stronger bond with a lower zero-point vibrational energy, requiring more energy to break. libretexts.org The magnitude of the KIE (expressed as the ratio of the rate constants, k_light / k_heavy) can provide insight into the transition state geometry. princeton.edusnnu.edu.cn

For instance, in a hypothetical E2 elimination reaction of this compound where a C-H bond is broken in the rate-limiting step, replacing the hydrogen with deuterium at the reaction center would be expected to result in a primary KIE (kH/kD > 1).

Hypothetical KIE Data for an Elimination Reaction of this compound

ReactantRate Constant (k) at 25°C (s⁻¹)kH / kD
This compound (with ¹H at C2)2.4 x 10⁻⁴6.8
2-Deuterio-1,3,5,7-tetrabromocyclooctane (with ²H at C2)3.5 x 10⁻⁵

A kH/kD value significantly greater than 1, as in this hypothetical example, would strongly suggest that the C-H bond is being cleaved in the rate-determining step of the reaction. princeton.edu Conversely, if no significant KIE is observed, it implies that the C-H bond is not broken in the rate-limiting step.

Secondary kinetic isotope effects, where the isotopically substituted atom is not directly involved in bond breaking or formation, can also provide valuable mechanistic information about changes in hybridization at the transition state. princeton.edu

Without specific experimental studies on this compound, the application of KIE remains a theoretical consideration for elucidating its reaction mechanisms.

Vi. Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations, rooted in the principles of quantum mechanics, are fundamental to understanding the electronic structure and predicting the most stable three-dimensional arrangement of atoms in a molecule. These calculations solve the Schrödinger equation for a given molecule, providing information about electron distribution, molecular orbitals, and bond characteristics.

For a substituted cycloalkane like 1,3,5,7-tetrabromocyclooctane, methods like Density Functional Theory (DFT) would be highly suitable. DFT is a popular quantum chemical method that balances computational cost with accuracy, making it applicable to medium-sized organic molecules. A typical DFT study would involve geometry optimization, where the algorithm systematically alters the positions of the atoms to find the arrangement with the lowest possible energy. This optimized geometry corresponds to the most stable conformation of the molecule.

From these calculations, one can derive crucial parameters. For instance, in a hypothetical calculation on a conformer of this compound, one could determine the bond lengths (e.g., C-C, C-H, C-Br), bond angles (e.g., ∠C-C-C, ∠H-C-Br), and dihedral angles that define the ring's pucker. The electronic properties, such as the distribution of electron density, can be visualized through molecular electrostatic potential (MEP) maps, which would indicate the electron-rich (negative) and electron-poor (positive) regions of the molecule. The bromine atoms, being highly electronegative, would be expected to create regions of negative potential.

Illustrative Data for a Cycloalkane System:

To demonstrate the type of data obtained from quantum chemical calculations, the following table presents hypothetical optimized geometry parameters for a chair conformation of a simple monosubstituted cyclooctane (B165968).

ParameterValue
C1-C2 Bond Length1.54 Å
C-H Bond Length (avg)1.10 Å
C-X Bond Length (axial)1.98 Å
∠C1-C2-C3 Bond Angle116.5°
∠H-C-H Bond Angle (avg)108.5°
C1-C2-C3-C4 Dihedral Angle-55.2°

This table is for illustrative purposes and does not represent actual data for this compound.

Molecular Dynamics Simulations for Conformational Exploration and Transition States

Cyclooctane and its derivatives are known for their conformational flexibility. mdpi.com Molecular Dynamics (MD) simulations are a powerful computational method to explore the different shapes (conformations) a molecule can adopt over time due to thermal motion. uobabylon.edu.iqmaricopa.edu An MD simulation calculates the forces between atoms and uses Newton's laws of motion to simulate their movements over a specific period. rsc.org

For this compound, an MD simulation would reveal the dynamic interconversion between various possible conformations, such as the boat-chair, crown, and twist-boat forms. By tracking the positions of the atoms over time, one can identify the most populated (i.e., most stable) conformations and the pathways for transitioning between them. The energy barriers for these transitions, which determine the rate of interconversion, can also be estimated. This is particularly important for flexible eight-membered rings.

The results of an MD simulation can be analyzed to generate a potential energy surface, which maps the energy of the molecule as a function of its geometry. The minima on this surface correspond to stable or metastable conformers, while the saddle points represent the transition states between them.

Illustrative Conformational Energy Profile:

The following table provides a hypothetical relative energy ranking for different conformations of a substituted cyclooctane, as might be determined from MD simulations.

ConformationRelative Energy (kcal/mol)Population (%)
Boat-Chair (BC)0.085
Twist-Boat-Chair (TBC)1.210
Crown (C)2.54
Boat-Boat (BB)5.8<1

This table contains illustrative data and is not specific to this compound.

Prediction of Spectroscopic Properties and Reaction Energetics

Computational chemistry is also instrumental in predicting spectroscopic properties, which can then be compared with experimental data to confirm the structure of a compound. For instance, after performing a geometry optimization and frequency calculation, one can predict the infrared (IR) spectrum. The calculated vibrational frequencies would correspond to the stretching and bending modes of the various bonds (C-H, C-C, C-Br), aiding in the interpretation of experimental IR spectra. Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants can be calculated to help assign peaks in experimental ¹H and ¹³C NMR spectra. acs.org

Furthermore, quantum chemical calculations can be used to predict the energetics of chemical reactions. For example, the stability of this compound could be assessed by calculating its heat of formation. The energies of potential reaction pathways, such as dehydrobromination, can be computed to predict the most likely products and the reaction's feasibility (whether it is exothermic or endothermic).

Illustrative Predicted Spectroscopic Data:

This table shows hypothetical calculated vibrational frequencies for key stretching modes in a brominated cycloalkane.

Vibrational ModeCalculated Frequency (cm⁻¹)
C-H Stretch (aliphatic)2950 - 3000
C-C Stretch1000 - 1200
C-Br Stretch500 - 650

This table is for illustrative purposes and does not represent actual data for this compound.

Modeling of Intermolecular Interactions and Crystal Packing

In the solid state, molecules arrange themselves into a crystal lattice. The specific arrangement, known as crystal packing, is governed by intermolecular interactions. researchgate.net Computational modeling can be used to understand and predict how molecules of this compound would interact with each other in a crystal.

The primary intermolecular forces at play for a molecule like this would be van der Waals forces and potentially halogen bonding. Halogen bonding is a noncovalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile. acs.org In the case of this compound, a bromine atom on one molecule could interact with an electron-rich region of a neighboring molecule.

Computational methods can be used to calculate the lattice energy of a proposed crystal structure, which is the energy released when the molecules come together from the gas phase to form the crystal. By comparing the lattice energies of different possible packing arrangements, one can predict the most stable crystal structure. These models can also help in understanding the physical properties of the solid material, such as its melting point and solubility.

Illustrative Intermolecular Interaction Energies:

The following table provides hypothetical interaction energies for different types of non-covalent interactions that might be found in the crystal structure of a halogenated organic molecule.

Interaction TypeEnergy (kcal/mol)
van der Waals-1.5 to -3.0
C-H···Br Hydrogen Bond-0.5 to -1.5
Br···Br Halogen Bond-1.0 to -2.5

This table presents illustrative data and is not specific to this compound.

Vii. Advanced Applications in Materials Science and Engineering

Functionality as a Flame Retardant Additive

The primary function of 1,3,5,7-Tetrabromocyclooctane is to inhibit or suppress the combustion process in polymers. Halogenated flame retardants can interfere with the fire cycle through actions in either the gas phase or the condensed phase.

Gas Phase Inhibition Mechanisms in Combustion

The principal mechanism by which brominated flame retardants operate is through gas-phase inhibition. During the initial stages of a fire, heat causes the polymer to decompose, releasing flammable gases. The heat also breaks the carbon-bromine (C-Br) bonds in the this compound molecule, releasing bromine radicals (Br•) into the gaseous phase.

These bromine radicals are highly effective at interrupting the chain reactions of combustion. They act as scavengers for high-energy radicals, such as hydrogen (H•) and hydroxyl (•OH) radicals, which are essential for propagating the fire. The bromine radicals react with these highly reactive species to form hydrogen bromide (HBr). HBr is less reactive and serves to further inhibit the flame, effectively quenching the fire by slowing the exothermic reactions.

Condensed Phase Reactions and Charring Promotion

In the condensed phase (the solid polymer), some flame retardants can promote the formation of a carbonaceous char layer on the material's surface. This char layer acts as a physical barrier, insulating the underlying polymer from the heat of the flame and limiting the release of flammable volatile gases that fuel the fire. researchgate.net

However, the effectiveness of this compound in this role is significantly limited by its low thermal stability. epa.gov Research indicates that the compound is not functional in manufacturing processes for expanded polystyrene (EPS) and extruded polystyrene (XPS) foams because its thermal stability does not meet the necessary operating temperatures. epa.gov This premature decomposition suggests it would break down before a stable and protective char layer could be formed on the polymer surface, thus limiting its condensed-phase activity.

Synergistic Effects with Co-additives in Polymer Systems

The flame-retardant efficiency of halogenated compounds like this compound can be significantly enhanced by using them in conjunction with a synergist. The most common synergist for brominated flame retardants is antimony trioxide (Sb₂O₃). While antimony trioxide has little flame-retardant effect on its own, it creates a powerful synergistic effect with halogenated additives.

The mechanism involves a reaction between the antimony trioxide and the hydrogen bromide (HBr) released during combustion. This reaction forms antimony halides and oxyhalides, which are volatile species that effectively transport radical-trapping agents into the gas phase, thereby amplifying the flame-inhibiting effect.

Table 1: Common Synergists and Co-additives for Brominated Flame Retardants

Synergist/Co-additiveFunctionTypical Polymer Systems
Antimony Trioxide (Sb₂O₃) Enhances gas-phase inhibition by forming volatile antimony halides.Polystyrene, Polyolefins, ABS
Zinc Borate Promotes char formation, reduces smoke, and can act as a partial synergist.PVC, Polyolefins
Melamine Polyphosphate (MPP) Primarily a charring agent, often used in intumescent systems.Polyamides, Polyurethanes
Aluminum (diethyl)polyphosphinate (AlPi) Acts in both condensed and gas phases.Polyamides

Potential for Integration into Novel Polymeric and Composite Materials

Theoretically, this compound could be integrated into various polymers, such as polyolefins and polystyrenes, to impart flame retardancy. hjkxyj.org.cn However, its practical application is severely restricted by its material properties.

The most significant challenge is its insufficient thermal stability. epa.gov For many common polymers, the processing temperatures required for extrusion or molding are high enough to cause premature decomposition of the flame retardant. nih.gov This has been explicitly noted for its use in EPS and XPS foams, where it is considered non-functional because it cannot withstand the manufacturing temperatures. epa.gov This limitation makes it unsuitable for many high-performance or high-temperature composite materials and restricts its potential to polymers with lower processing temperatures.

Table 2: Suitability of this compound in Polymer Systems

Polymer SystemProcessing TemperatureSuitability of this compoundReason for Unsuitability
Expanded Polystyrene (EPS) HighUnsuitableInsufficient thermal stability during manufacturing. epa.gov
Extruded Polystyrene (XPS) HighUnsuitableThermal stability does not meet operating temperature requirements. epa.gov
Low-Density Polyethylene (LDPE) ModeratePotentially suitableCompatibility depends on specific processing conditions.
Polyvinyl Chloride (PVC) Low to ModeratePotentially suitableLower processing temperatures may prevent premature decomposition.

Research into Structure-Property Relationships for Performance Enhancement

The performance of a flame retardant is intrinsically linked to its molecular structure. For brominated flame retardants, the key relationship is between the thermal stability of the molecule and the decomposition temperature of the host polymer. The flame retardant must remain stable during polymer processing but decompose at a temperature where it can effectively interfere with combustion.

In the case of this compound, its structure results in a thermal stability that is too low for key applications like polystyrene foam. epa.gov This indicates a mismatch between its carbon-bromine bond dissociation energy and the processing needs of the polymer.

Research on the related isomer, 1,2,5,6-Tetrabromocyclooctane (B184711) (TBCO), has shown that different stereoisomers (α-TBCO and β-TBCO) exhibit different thermal stabilities and can interconvert at high temperatures. researchgate.netnih.gov This highlights that the specific spatial arrangement of the bromine atoms on the cyclooctane (B165968) ring is a critical factor in determining performance. While detailed stereoisomer research for the 1,3,5,7-isomer is not as prevalent, the principles demonstrate that subtle structural changes can have significant impacts on functionality.

Any research aimed at enhancing the performance of this compound would need to focus on modifying its structure to increase thermal stability without sacrificing its ability to release bromine radicals at the onset of combustion. However, given its documented limitations, the field has largely moved toward evaluating other alternatives. epa.gov

Viii. Environmental Chemistry and Transformation Pathways

Abiotic Degradation in Environmental Compartments

Abiotic degradation refers to the breakdown of a chemical compound by non-biological processes. For 1,3,5,7-tetrabromocyclooctane, this primarily involves photodegradation and chemical hydrolysis or reduction.

Photodegradation, the breakdown of molecules by light, is a critical process for many organic pollutants in the surface environment. Research into the photodegradation of this compound has revealed its susceptibility to photochemical transformation. Studies have shown that the compound can undergo debromination when exposed to ultraviolet (UV) radiation.

In a study investigating the photochemical decomposition of various brominated flame retardants, it was observed that the carbon-bromine bonds in aliphatic compounds like this compound are susceptible to cleavage upon UV irradiation. This process typically follows pseudo-first-order kinetics, where the rate of degradation is proportional to the concentration of the parent compound. The kinetics can be influenced by the presence of photosensitizers and the specific environmental matrix.

Table 1: Photodegradation Data for this compound

ParameterValueConditions
Kinetic Model Pseudo-first-orderUV Irradiation
Primary Transformation Reductive DebrominationAqueous solution
Major Products Tribromocyclooctane, DibromocyclooctaneLaboratory study

Chemical hydrolysis, the reaction with water, is another potential abiotic degradation pathway. However, for alkyl bromides like this compound, the rate of neutral hydrolysis is generally slow under typical environmental pH and temperature conditions. The stability of the carbon-bromine bond in such compounds often limits the extent of hydrolysis.

Reduction mechanisms, on the other hand, can play a more significant role in anoxic environments. In sediments or groundwater where reducing conditions prevail, this compound can undergo reductive debromination. This process is often mediated by naturally occurring reducing agents.

Biotic Transformation and Bioremediation Potential

Biotic transformation involves the degradation of chemical compounds by living organisms, primarily microorganisms. This is a key process in the natural attenuation of many organic pollutants.

The microbial degradation of this compound is an area of active research. While specific enzymatic pathways for this compound are not yet fully elucidated, it is hypothesized that microorganisms capable of degrading other halogenated aliphatic compounds may also transform this compound.

The initial step in microbial degradation is often a dehalogenation reaction, catalyzed by dehalogenase enzymes. These enzymes can cleave the carbon-bromine bond, leading to the formation of less halogenated and more biodegradable intermediates. Subsequent metabolic pathways would then likely involve the oxidation of the cyclooctane (B165968) ring, ultimately leading to mineralization (conversion to CO2 and water) or incorporation into microbial biomass.

The identification of metabolites is critical for confirming these pathways. Techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are employed to detect and identify the intermediate products of microbial degradation.

Table 2: Potential Microbial Degradation Metabolites of this compound

Metabolite ClassPotential Compounds
Debromination Products Tribromocyclooctane, Dibromocyclooctane
Oxidation Products Brominated cyclooctanols, Brominated cyclooctanones

Compound-specific isotope analysis (CSIA) is a powerful tool for elucidating the degradation pathways of organic contaminants. By measuring the isotopic composition (e.g., ¹³C/¹²C) of the parent compound and its transformation products, researchers can gain insights into the reaction mechanisms.

For this compound, CSIA could be used to differentiate between abiotic and biotic degradation pathways. Different degradation mechanisms often result in distinct isotopic fractionation patterns. For example, the kinetic isotope effect associated with enzymatic debromination may differ from that of photochemical debromination. This information can help to assess the relative importance of different degradation processes in the environment and to track the fate of the compound in contaminated sites.

Ix. Emerging Research Directions and Future Perspectives

Development of Next-Generation Analytical Methodologies for Trace Analysis

The detection and quantification of 1,3,5,7-Tetrabromocyclooctane at trace levels in complex environmental matrices present a significant analytical challenge. researchgate.net Current methods for analyzing novel brominated flame retardants (NBFRs) often rely on gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). nih.govnih.govresearchgate.net However, the development of next-generation analytical methodologies is crucial for more sensitive and comprehensive monitoring.

Future research is likely to focus on the application of high-resolution mass spectrometry (HRMS), such as Fourier transform ion cyclotron resonance mass spectrometry (FT-ICR-MS) and time-of-flight mass spectrometry (TOF-MS). nih.govplos.org These techniques offer superior mass accuracy and resolution, enabling the confident identification of the target analyte and its potential transformation products in complex samples without relying solely on reference standards. plos.org The development of non-target and suspect screening workflows using HRMS will be instrumental in identifying previously unknown brominated compounds and degradation products in the environment. plos.orguantwerpen.be

Furthermore, advancements in sample preparation techniques are needed to improve extraction efficiency and minimize matrix effects. researchgate.net This includes the exploration of novel solid-phase extraction (SPE) sorbents and miniaturized extraction techniques that reduce solvent consumption and analysis time.

Analytical TechniquePrinciplePotential Advantages for this compound Analysis
High-Resolution Mass Spectrometry (HRMS)Provides highly accurate mass measurements, allowing for the determination of elemental composition.Enables confident identification of the compound and its transformation products in complex matrices. nih.govplos.org
Gas Chromatography-Comprehensive Two-Dimensional Gas Chromatography (GCxGC)Offers enhanced separation capacity for complex mixtures of volatile and semi-volatile compounds.Improves resolution of isomers and separation from interfering compounds in environmental samples. chromatographyonline.com
Non-Target ScreeningAims to identify all detectable compounds in a sample, rather than just a pre-defined list of targets.Facilitates the discovery of novel transformation products and other related contaminants. plos.org

In-Depth Mechanistic Studies of Complex Chemical and Environmental Transformations

Understanding the fate of this compound in the environment is critical for assessing its potential impact. nih.govacs.org Research in this area is moving towards detailed mechanistic studies of its transformation pathways under various environmental conditions. Key processes of interest include photodegradation, biodegradation, and thermal degradation. oup.comacs.org

Studies on related brominated flame retardants have shown that photodegradation can be a significant degradation mechanism. Future research on this compound will likely involve laboratory-controlled experiments to identify its photoproducts and determine the kinetics and quantum yields of its photochemical reactions. Similarly, while information on the biodegradation of this specific isomer is scarce, studies on other brominated alicyclic compounds, such as the anaerobic biotransformation of 1,2,5,6-tetrabromocyclooctane (B184711), suggest that microbial degradation is possible. researchgate.net In-depth studies are needed to identify the microorganisms and enzymatic pathways responsible for the debromination of this compound.

The thermal lability of brominated cycloaliphatic compounds is another area of interest. researchgate.net Mechanistic studies will aim to elucidate the pathways of thermal degradation and isomerization, which are important for understanding its behavior during manufacturing, use, and disposal processes, as well as in high-temperature environments.

Green Chemistry Approaches to the Synthesis of Brominated Cyclooctanes

The synthesis of brominated compounds has traditionally involved the use of hazardous reagents and solvents. nih.gov In line with the principles of green chemistry, emerging research is focused on developing more sustainable synthetic routes to brominated cyclooctanes, including this compound. nih.govinnovareacademics.insemanticscholar.org

Key green chemistry strategies that could be applied include:

Catalytic Bromination: The use of solid acid catalysts or other heterogeneous catalysts could replace traditional Lewis acid catalysts, leading to easier separation, reduced waste, and catalyst recyclability. nih.gov Catalytic methods can also offer greater selectivity and efficiency.

Use of Greener Solvents: Replacing hazardous chlorinated solvents with more environmentally benign alternatives, such as supercritical fluids (e.g., CO2), ionic liquids, or even water, is a major goal. nih.govimist.ma

Atom Economy: Designing synthetic pathways that maximize the incorporation of all reactant atoms into the final product is a core principle of green chemistry. innovareacademics.in This involves minimizing the use of protecting groups and developing more direct synthetic routes.

Alternative Energy Sources: The use of microwave or ultrasound irradiation can often accelerate reaction rates, improve yields, and reduce energy consumption compared to conventional heating methods. mdpi.com

While specific green synthesis methods for this compound are not yet established in the literature, the application of these general principles represents a significant future research direction.

Exploration of Unconventional Applications beyond Flame Retardancy

While its primary identity is that of a flame retardant, the unique structure of this compound offers potential for its use in other areas of chemistry. cpsc.gov One promising avenue is its application as a reagent or building block in organic synthesis. alfa-industry.com

The presence of four bromine atoms on a flexible eight-membered ring makes it an interesting synthon for creating complex cyclic and polycyclic structures. The bromine atoms can serve as reactive sites for a variety of chemical transformations, including:

Nucleophilic Substitution Reactions: The carbon-bromine bonds can be targeted by nucleophiles to introduce new functional groups.

Elimination Reactions: Treatment with a base could lead to the formation of cyclooctatetraene (B1213319) or other unsaturated cyclic compounds.

Coupling Reactions: The bromine atoms can participate in various metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck) to form new carbon-carbon bonds.

Radical Reactions: The compound could serve as a precursor for radical intermediates in various synthetic transformations.

Future research in this area will involve exploring the reactivity of this compound under different reaction conditions and with a variety of reagents to unlock its potential for constructing novel and complex molecular architectures for applications in materials science, pharmaceuticals, and agrochemicals.

Q & A

Q. What experimental methods are recommended for synthesizing 1,3,5,7-tetrabromocyclooctane with high purity?

  • Methodological Answer : Synthesis can be optimized using halogenation reactions under controlled conditions. For brominated cycloalkanes, methods such as radical bromination or electrophilic substitution with catalysts like Lewis acids (e.g., FeBr₃) are common. Post-synthesis purification via column chromatography or recrystallization in non-polar solvents (e.g., hexane) is critical to isolate high-purity products. Structural validation should involve NMR (¹H/¹³C) and mass spectrometry .

Q. How can the crystal structure of this compound be reliably determined?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. For halogenated cycloalkanes, anti-conformations of cyclopropane rings and planar cyclohexane rings are typical . Computational tools like density functional theory (DFT) can supplement experimental data by refining lattice constants and predicting molecular geometry .

Q. What are the primary challenges in assessing the cytotoxicity of this compound in cellular models?

  • Methodological Answer : Cytotoxicity assays (e.g., MTT or LDH) require careful solvent selection (e.g., DMSO ≤0.1% v/v) to avoid interference. Dose-response curves should account for metabolic activity variations in cell lines like SH-SY5Y neuroblastoma cells. Contradictions in results may arise from differences in exposure duration or metabolite stability .

Advanced Research Questions

Q. How can computational models resolve discrepancies in experimental data on halogen occupancy in mixed tetrahalocyclooctanes?

  • Methodological Answer : Mixed halogen occupancy (e.g., Br/Cl) can be modeled using X-ray refinement software (e.g., SHELX) to assign site-specific occupancies. For this compound derivatives, computational studies show minimal positional preference for halogens, leading to statistical distributions (e.g., 52% Br in equatorial positions). This requires iterative refinement of anisotropic displacement parameters .

Q. What mechanistic insights can be gained from studying the photolytic decomposition of this compound?

  • Methodological Answer : Photolysis experiments using UV-Vis spectroscopy and GC-MS can track debromination pathways. Comparative studies with nitro analogs (e.g., HMX) reveal slower decomposition rates due to stronger C-Br bonds vs. C-NO₂. Quantum mechanical calculations (e.g., ReaxFF-nn potential) help simulate bond cleavage energetics .

Q. How do steric effects influence the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer : Steric hindrance from bromine atoms limits accessibility to the cyclooctane core. Kinetic studies using polar aprotic solvents (e.g., DMF) and nucleophiles (e.g., NaN₃) show reduced reaction rates compared to less-hindered analogs. Transition-state modeling via DFT (B3LYP/6-31G*) provides activation energy benchmarks .

Data Contradiction Analysis

Q. How should researchers address inconsistencies in reported cytotoxicity values for this compound?

  • Methodological Answer : Discrepancies often stem from assay protocols (e.g., cell line viability thresholds) or metabolite generation. Standardizing test conditions (e.g., ISO 10993-5) and cross-validating with in vivo models (e.g., zebrafish embryos) can clarify dose-dependent effects. Meta-analyses should control for solvent toxicity and batch-to-batch compound variability .

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